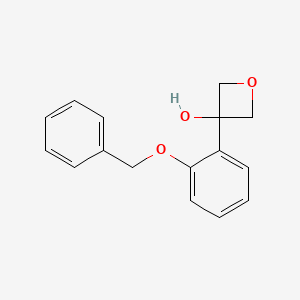

3-(2-(Benzyloxy)phenyl)oxetan-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylmethoxyphenyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-16(11-18-12-16)14-8-4-5-9-15(14)19-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVPDXZLKTYJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 3 2 Benzyloxy Phenyl Oxetan 3 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The inherent strain of the four-membered oxetane ring, coupled with the polarization of its C–O bonds, renders it susceptible to various ring-opening reactions. beilstein-journals.orgnih.gov These transformations can be initiated by nucleophiles or acids and are fundamental to the synthetic utility of oxetanes. nih.govacs.org

Nucleophile-Mediated Ring Opening

The reaction of 3-(2-(benzyloxy)phenyl)oxetan-3-ol with nucleophiles typically proceeds via an S\textsubscript{N}2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the oxetane oxygen. Under neutral or basic conditions, strong nucleophiles preferentially attack the less sterically hindered carbon atoms of the oxetane ring. magtech.com.cn

For instance, the reaction of a substituted derivative, 3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol, with substituted benzyl (B1604629) bromides in the presence of a base leads to the formation of ether derivatives via nucleophilic substitution at the hydroxyl group, which can then influence subsequent ring-opening reactions. nih.gov The general reactivity of oxetanes with nucleophiles like amines, thiols, and organometallic reagents such as Grignard and organolithium compounds is well-documented, typically resulting in the formation of 1,3-diols after acidic workup. researchgate.net The regioselectivity of these reactions is largely governed by steric effects, with the nucleophile attacking the less substituted carbon. magtech.com.cn

Table 1: Nucleophile-Mediated Ring Opening of Oxetanes

| Nucleophile | Conditions | Product Type | Reference |

| Grignard Reagents | Basic/Neutral | 1,3-Diol (after workup) | |

| Organolithium Compounds | Basic/Neutral | 1,3-Diol (after workup) | |

| Amines | Basic/Neutral | Amino alcohol | |

| Thiols | Basic/Neutral | Thioether alcohol | radtech.org |

| Benzyl Bromides (on derivative) | Basic | Ether derivative | nih.gov |

Acid-Catalyzed Ring Opening and Isomerization Pathways

Under acidic conditions, the oxetane oxygen is protonated, creating a better leaving group and facilitating nucleophilic attack. masterorganicchemistry.com In contrast to nucleophile-mediated reactions, acid-catalyzed ring-opening often favors attack at the more substituted carbon atom due to the development of a partial positive charge, which is stabilized by the adjacent substituents. magtech.com.cnlibretexts.org This process can be considered to have significant S\textsubscript{N}1 character. libretexts.org

The reaction of this compound with aqueous acid is expected to yield a 1,3-diol. The regioselectivity would favor the attack of water at the tertiary carbon bearing the phenyl group, leading to the formation of 1-(2-(benzyloxy)phenyl)propane-1,3-diol. Isomerization can also occur under acidic conditions. For example, 3-aryloxetan-3-ols can undergo dehydroxylation in the presence of a Lewis acid and a hydride donor like triethylsilane to form 3-aryloxetanes. ethz.ch Furthermore, rearrangement of the oxetane ring itself can occur, as seen in the base-mediated rearrangement of 3-(nitromethylene)oxetanes to isoxazoles, which proceeds through a strained oxetene intermediate. acs.org

Table 2: Acid-Catalyzed Reactions of Substituted Oxetanes

| Reagent(s) | Product Type | Key Feature | Reference |

| Aqueous Acid (H₃O⁺) | 1,3-Diol | Attack at the more substituted carbon | libretexts.org |

| Triethylsilane / Acid | Dehydroxylated oxetane | Reduction of the tertiary alcohol | ethz.ch |

| Base (on derivative) | Isoxazole | Rearrangement and isomerization | acs.org |

Mechanistic Studies of Oxetane Ring Opening Reactions

The mechanism of oxetane ring-opening is highly dependent on the reaction conditions. Under basic or neutral conditions with strong nucleophiles, the reaction proceeds through a classic S\textsubscript{N}2 pathway. The nucleophile attacks one of the methylene (B1212753) carbons of the oxetane ring, leading to inversion of stereochemistry at that center. The significant ring strain of approximately 25.5 kcal/mol provides a strong thermodynamic driving force for this process. beilstein-journals.orgnih.gov

In acid-catalyzed ring-opening, the mechanism is more complex and exhibits characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 pathways. libretexts.org The initial step is the protonation of the oxetane oxygen. masterorganicchemistry.com Subsequently, the C-O bond begins to break, leading to the development of a positive charge on the carbon atom. For a tertiary oxetanol like this compound, this positive charge is better stabilized at the tertiary carbon. The nucleophile then attacks this more electrophilic carbon. libretexts.org While a full carbocation intermediate may not form, the transition state has significant carbocationic character, explaining the preference for attack at the more substituted position. libretexts.org Computational studies have also been employed to understand the conformational preferences and reaction pathways of substituted oxetanes. ethz.ch

Ring Expansion Reactions of Oxetanes

Beyond simple ring-opening, the strained oxetane ring can undergo expansion to form larger heterocyclic systems, a synthetically valuable transformation. acs.org

Carbene-Mediated Ring Expansions

While specific examples involving this compound are not prevalent in the reviewed literature, the general reactivity of oxetanes with carbenes suggests a potential pathway for ring expansion. The reaction of oxetanes with diazo compounds in the presence of a catalyst can lead to the formation of an oxonium ylide intermediate. This intermediate can then undergo a beilstein-journals.org- or beilstein-journals.orgnih.gov-sigmatropic rearrangement to yield five-membered tetrahydrofuran (B95107) derivatives. acs.org The use of α-diazo ketones in the presence of a gold catalyst is a known method for generating α-oxo gold carbenes, which could potentially react with the oxetane oxygen to initiate a ring expansion cascade. scispace.comnih.gov

Metal-Catalyzed Intermolecular Cycloadditions

Metal-catalyzed reactions offer another avenue for the transformation of oxetanes. Although direct intermolecular cycloadditions leading to ring expansion of this compound are not explicitly detailed, related methodologies provide a conceptual framework. For instance, light-induced cross-selective [2+2] cycloadditions between 3-(arylmethylidene)oxetanes and electron-deficient alkenes have been reported, utilizing an iridium-based photosensitizer. beilstein-journals.org While this is a cycloaddition to an exocyclic double bond, it highlights the utility of metal catalysis in activating oxetane-containing systems for complex transformations. Such cycloaddition strategies could potentially be adapted for the ring expansion of the core oxetane structure.

Intramolecular Cycloadditions and Neighboring Group Participation

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a pi-system within the same molecule. wikipedia.org This intramolecular interaction can significantly increase reaction rates and influence stereochemical outcomes. wikipedia.org In this compound, several functional groups can act as internal nucleophiles, potentially leading to NGP.

The key potential neighboring groups in this molecule include:

The oxygen atom of the hydroxyl group.

The oxygen atom of the oxetane ring.

The oxygen atom of the benzyloxy group.

The π-electrons of the phenyl ring.

For instance, if a reaction creates a positive charge at a position adjacent to the phenyl ring, the ring can act as an internal nucleophile. This can lead to the formation of a resonance-stabilized phenonium ion intermediate. libretexts.org Such participation from a phenyl ring involves two consecutive SN2 reactions, often resulting in retention of stereochemistry. libretexts.org Similarly, the lone pair electrons on the heteroatoms (oxygen) can engage in NGP, forming cyclic intermediates that are more reactive towards external nucleophiles. libretexts.orgbeilstein-journals.org This type of participation is common in glycosylation reactions to control stereoselectivity and can be a powerful tool in synthesis. beilstein-journals.org

While specific studies on intramolecular cycloadditions for this compound are not prevalent, the structural motifs suggest potential pathways. For example, under conditions that favor carbocation formation at the 3-position (e.g., via protonation of the hydroxyl group and loss of water), the benzyloxy-substituted phenyl ring is perfectly positioned for intramolecular cyclization. The π-electrons of the aromatic ring could attack the carbocation, potentially leading to the formation of a new fused ring system. The feasibility of such a reaction would depend on the specific reaction conditions and the activation energy required to overcome any ring strain in the resulting product.

| Potential Participating Group | Type of Interaction | Potential Intermediate | Reference |

| Phenyl Ring | π-bond participation | Phenonium ion | libretexts.org |

| Hydroxyl Oxygen | Lone pair participation | Oxonium ion | libretexts.org |

| Oxetane Oxygen | Lone pair participation | Oxonium ion | epa.gov |

| Benzyloxy Oxygen | Lone pair participation | Oxonium ion | libretexts.org |

Reactivity of the Hydroxyl Group at the 3-Position

The tertiary hydroxyl group at the 3-position of the oxetane ring is a key site for chemical transformations. Its reactivity is influenced by the steric hindrance of the surrounding phenyl group and the electronic properties of the oxetane ring.

The derivatization of the 3-hydroxyl group can lead to a diverse range of compounds with altered chemical and physical properties. The oxetan-3-ol (B104164) moiety itself is considered a potential bioisostere for the carboxylic acid group, which makes its functionalization particularly relevant in medicinal chemistry. nih.gov

Common strategies for functionalization include:

Oxidation: Oxidation of the tertiary alcohol is not straightforward but could potentially lead to ring opening. However, oxidation of a related secondary oxetane-ol to the corresponding oxetanone is a known transformation. atlantis-press.com Oxetan-3-ones are valuable synthetic intermediates, for instance, in reductive amination sequences to produce 3-aminooxetanes. acs.org

Deoxygenation: The hydroxyl group can be removed through a Barton-McCombie deoxygenation. This typically involves conversion of the alcohol to a xanthate ester, followed by radical-initiated reduction with a tin hydride, such as tributylstannane. acs.org

Substitution: Nucleophilic substitution of the tertiary alcohol is challenging due to steric hindrance and the poor leaving group nature of the hydroxide (B78521) ion. Activation of the hydroxyl group, for example by converting it to a tosylate or mesylate, would facilitate substitution. However, such conditions might also promote elimination or ring-opening reactions.

| Transformation | Typical Reagents | Product Type | Reference |

| Deoxygenation | 1. NaH, CS₂, MeI; 2. AIBN, Bu₃SnH | Dehydroxylated Oxetane | acs.org |

| Oxidation (of sec-alcohol) | PCC, DMP | Oxetanone | atlantis-press.com |

| Reductive Amination (from ketone) | R₂NH, NaBH(OAc)₃ | 3-Aminooxetane | acs.org |

Esterification and etherification are fundamental reactions for modifying the hydroxyl group.

Esterification: The tertiary alcohol of this compound can be esterified using standard methods, such as reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). Due to the steric hindrance around the tertiary alcohol, these reactions may require more forcing conditions or the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Ring-opening of epoxides with carboxylic acids to form β-hydroxy esters is a related and widely used reaction, highlighting the utility of ester formation in such systems. researchgate.net

Etherification: The formation of an ether from the tertiary alcohol can be achieved via a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is critical to avoid side reactions. Given the strained nature of the oxetane ring, conditions must be carefully controlled to prevent ring opening.

Reactivity of the Benzyloxy Protecting Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group. Its removal is a key step in many synthetic sequences to unmask the free phenol (B47542).

Several methods are available for the cleavage of benzyl ethers, with the choice depending on the other functional groups present in the molecule.

Catalytic Hydrogenation: This is one of the most common and mildest methods for debenzylation. The reaction is typically carried out using hydrogen gas and a palladium catalyst, often supported on carbon (Pd/C). nih.gov This method is highly selective and generally does not affect other functional groups like esters, ketones, or oxetanes, making it ideal for a molecule like this compound. The products of this reaction are the free phenol and toluene.

Dissolving Metal Reduction: Reagents like sodium in liquid ammonia (B1221849) (Birch reduction) can also cleave benzyl ethers. However, this method can also reduce aromatic rings and may not be suitable if the phenyl ring needs to be preserved.

Acid-Catalyzed Cleavage: Strong acids such as HBr or BBr₃ can cleave benzyl ethers. This method is often less desirable for the target compound, as the harsh acidic conditions could lead to the opening of the acid-sensitive oxetane ring or dehydration of the tertiary alcohol.

In a molecule with multiple sensitive groups like this compound, the selective removal of the benzyl group is crucial. The goal is to find conditions that cleave the benzyl ether without affecting the oxetane ring or the tertiary alcohol.

Catalytic hydrogenation stands out as the superior method for this purpose. Its mild, neutral conditions are compatible with the oxetane and tertiary alcohol functionalities. The stability of the oxetane ring under these conditions is a significant advantage. In contrast, Lewis acid or strong Brønsted acid conditions, sometimes used for debenzylation, would likely lead to undesired side reactions, such as the polymerization or ring-opening of the oxetane. The selective deprotection of benzyl groups in the presence of other acid-labile protecting groups, such as isopropylidene acetals, has been demonstrated in carbohydrate chemistry, showcasing the high degree of selectivity achievable. nih.gov Therefore, for the selective synthesis of 3-(2-hydroxyphenyl)oxetan-3-ol (B3082389) from its benzylated precursor, catalytic hydrogenation would be the method of choice.

| Cleavage Method | Reagents | Compatibility with Oxetane/Tertiary Alcohol | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | High compatibility; mild and selective. | nih.gov |

| Strong Acid Cleavage | HBr, BBr₃ | Low compatibility; risk of oxetane ring opening. | - |

| Dissolving Metal Reduction | Na, liq. NH₃ | Moderate compatibility; risk of arene reduction. | - |

Radical Functionalization of Oxetanes

The inherent ring strain of oxetanes makes them not only reactive towards polar, ionic chemistry but also renders them as intriguing substrates in the realm of radical chemistry. The generation of radical species from oxetane precursors opens up novel avenues for carbon-carbon and carbon-heteroatom bond formation, providing synthetic routes that are often complementary to traditional methods. While the radical chemistry of oxetanes is a burgeoning field, the functionalization of highly substituted derivatives such as this compound presents unique opportunities and challenges. This section will delve into the reactivity profiles and transformational chemistry of oxetanes under radical conditions, with a focus on pathways relevant to 3-aryl-oxetan-3-ol systems.

A significant advancement in the radical functionalization of oxetanes has been the application of visible light photoredox catalysis. nih.gov This technique allows for the mild generation of radical intermediates under ambient conditions, avoiding the use of harsh reagents. For 3-aryloxetanes, a particularly relevant strategy involves the generation of tertiary benzylic radicals at the C3 position.

One of the key approaches to generate such radicals is through the decarboxylation of 3-aryl-3-carboxylic acid oxetanes. nih.gov These carboxylic acid derivatives, which could be synthesized from the corresponding 3-aryl-oxetan-3-ols, can serve as effective radical precursors. Under photoredox conditions, the carboxylic acid can be oxidized to a carboxyl radical, which readily extrudes carbon dioxide to furnish the desired tertiary benzylic radical.

The stability and subsequent reactivity of these benzylic oxetane radicals are of considerable interest. Computational studies have indicated that the strain within the four-membered ring plays a crucial role in the reactivity of these radical intermediates. nih.gov Compared to unstrained benzylic radicals, those incorporated within an oxetane ring are less stable and exhibit greater π-delocalization. nih.gov This increased reactivity has been shown to favor productive Giese-type additions to activated alkenes, while minimizing undesired side reactions such as radical dimerization. nih.gov The inherent ring strain, in conjunction with stereoelectronic effects as described by Bent's rule, can render these radical additions irreversible, leading to high yields of the desired 3,3-disubstituted oxetane products. nih.gov

The general scheme for such a transformation is depicted below:

Scheme 1: General Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetane-3-Carboxylic Acids

While direct studies on the radical functionalization of This compound are not extensively documented in the literature, the principles established for other 3-aryloxetanes provide a strong foundation for predicting its reactivity. Derivatization of the tertiary alcohol in This compound to a suitable radical precursor, such as a carboxylic acid, would likely enable its participation in similar photoredox-catalyzed transformations.

The following table outlines the potential reactants and products in a hypothetical radical functionalization of a derivative of This compound , based on the established reactivity of related compounds.

| Reactant 1 (Oxetane Derivative) | Reactant 2 (Radical Acceptor) | Potential Product | Reaction Type |

| 3-(2-(Benzyloxy)phenyl)oxetane-3-carboxylic acid | Methyl acrylate | Methyl 3-(3-(2-(benzyloxy)phenyl)oxetan-3-yl)propanoate | Giese-type addition |

| 3-(2-(Benzyloxy)phenyl)oxetane-3-carboxylic acid | Acrylonitrile | 3-(3-(2-(benzyloxy)phenyl)oxetan-3-yl)propanenitrile | Giese-type addition |

| 3-(2-(Benzyloxy)phenyl)oxetane-3-carboxylic acid | Styrene | 3-(2-(Benzyloxy)phenyl)-3-(2-phenylethyl)oxetane | Giese-type addition |

The exploration of such radical-mediated functionalizations of highly substituted oxetanes like This compound holds significant promise for the synthesis of complex, three-dimensional molecules with potential applications in medicinal chemistry and materials science. The ability to forge new carbon-carbon bonds at a sterically congested quaternary center under mild conditions highlights the synthetic utility of these radical-based methodologies.

Advanced Spectroscopic Characterization Methodologies for 3 2 Benzyloxy Phenyl Oxetan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2-(Benzyloxy)phenyl)oxetan-3-ol, both ¹H NMR and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Oxetane (B1205548) Protons: The four protons on the oxetane ring are diastereotopic, meaning they are chemically non-equivalent. They would likely appear as a complex set of multiplets in the region of approximately 4.5-5.0 ppm.

Hydroxyl Proton: A broad singlet corresponding to the tertiary alcohol's hydroxyl (-OH) proton would be observed. Its chemical shift can vary depending on solvent and concentration.

Benzyl (B1604629) Protons: The methylene (B1212753) protons (-O-CH₂-Ph) of the benzyloxy group would typically appear as a sharp singlet around 5.0-5.2 ppm. The five protons of the benzyl's phenyl ring would show signals in the aromatic region, approximately 7.2-7.5 ppm.

Substituted Phenyl Protons: The four protons on the 2-substituted phenyl ring would present as a complex multiplet pattern in the aromatic region (approx. 6.9-7.6 ppm), characteristic of an ortho-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms.

Oxetane Carbons: The spectrum would show signals for the three carbons of the oxetane ring. The carbon bearing the hydroxyl and phenyl groups (C3) would be significantly downfield, while the two methylene carbons of the ring (C2 and C4) would appear further upfield.

Benzyl Carbons: A signal for the benzylic methylene carbon (-O-CH₂-Ph) would be expected around 70 ppm. Additional signals for the carbons of the benzyl's phenyl ring would also be present.

Substituted Phenyl Carbons: Six distinct signals for the carbons of the ortho-substituted phenyl ring would be visible, with their chemical shifts influenced by the ether and oxetane substituents.

Due to the absence of published experimental data, a specific data table cannot be generated.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₆H₁₆O₃), high-resolution mass spectrometry (HRMS) would be used.

The expected exact mass of the molecular ion [M]⁺ would be calculated from its molecular formula. The observation of a peak matching this calculated mass to within a few parts per million (ppm) would confirm the elemental composition. Common ionization techniques like Electrospray Ionization (ESI) might show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. Fragmentation patterns observed in the MS/MS spectrum would provide further structural confirmation, likely showing losses of water (H₂O), the benzyl group, or cleavage of the oxetane ring.

A data table of observed mass-to-charge ratios is not provided as the experimental spectrum is not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Expected IR Absorption Bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the tertiary alcohol's hydroxyl group.

C-H Aromatic Stretch: Multiple sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the C-H bonds of the oxetane and benzyl methylene groups.

C=C Aromatic Stretch: Several characteristic sharp peaks in the 1450-1600 cm⁻¹ region, indicating the presence of the two phenyl rings.

C-O Stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region. This would include signals from the C-O-H of the alcohol, the C-O-C of the oxetane ether, and the Ar-O-C of the benzyl ether.

A specific data table of experimental frequencies is omitted due to the lack of publicly available data.

X-ray Crystallography for Conformation and Stereochemistry

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would unambiguously confirm its connectivity, conformation, and stereochemistry.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. This would reveal the puckering of the oxetane ring and the relative orientation of the phenyl and benzyloxy substituents. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing.

As no public crystal structure determination for this specific compound has been found in crystallographic databases, a table of crystallographic parameters cannot be included.

Computational and Theoretical Investigations of Oxetane Derivatives

Electronic Structure and Conformational Analysis of Oxetanes

The electronic structure and conformation of oxetanes are subjects of significant computational interest. Unsubstituted oxetane (B1205548) is an essentially planar molecule, though it exhibits a "puckering" vibration. illinois.edu However, the introduction of substituents onto the ring, as in 3-(2-(Benzyloxy)phenyl)oxetan-3-ol, leads to a more puckered conformation to alleviate unfavorable eclipsing interactions between substituents. acs.org X-ray crystallography and computational studies have provided detailed geometric parameters for the oxetane ring.

Computational studies, such as those performed on the anti-cancer drug Taxol, have concluded that the oxetane ring can function as a "conformational lock," rigidifying the molecular structure. acs.orgnih.gov This rigidification helps to present other functional groups in a specific orientation for biological interactions. nih.gov The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it an effective hydrogen-bond acceptor and a Lewis base. acs.orgnih.gov

| Parameter | Value (Unsubstituted Oxetane) | Source |

|---|---|---|

| Puckering Angle | 10.7° (at 90 K) | illinois.edu |

| C-O Bond Length | 1.46 Å | acs.org |

| C-C Bond Length | 1.53 Å | acs.org |

| C-O-C Bond Angle | 90.2° | acs.org |

| C-C-O Bond Angle | 92.0° | acs.org |

| C-C-C Bond Angle | 84.8° | acs.org |

The table above summarizes key structural parameters of the unsubstituted oxetane ring as determined by X-ray analysis. Substituents, such as those in this compound, would alter these values.

Strain Energy Analysis in Four-Membered Oxetane Rings

The four-membered ring of oxetane possesses significant ring strain, which is a primary determinant of its chemical reactivity. acs.orgacs.org Ab initio calculations and other theoretical methods are employed to quantify this strain. acs.org The strain energy of oxetane is estimated to be approximately 25.5 kcal/mol. dtic.mil This high degree of strain facilitates ring-opening reactions when treated with nucleophiles or Lewis acids. illinois.eduacs.org

Interestingly, while oxetane and its three-membered counterpart, oxirane (epoxide), have nearly identical ring strain energies (27.3 kcal/mol for oxirane), their reactivity can differ significantly. dtic.mil Computational analyses suggest that ring strain relief alone does not fully account for reaction rates. Other factors, such as electrostatic interactions within the transition state, play a crucial role. dtic.mil The inherent strain makes the synthesis of oxetanes a challenge, as the kinetics for forming four-membered rings are generally slower than for three-, five-, or six-membered rings. acs.org

| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) | Source |

|---|---|---|---|

| Oxirane | 3 | ~27.3 | dtic.mil |

| Oxetane | 4 | ~25.5 | dtic.mil |

| Thiirane | 3 | ~19.8 | dtic.mil |

| Thietane | 4 | ~19.6 | dtic.mil |

This table provides a comparison of the ring strain energies for common three- and four-membered heterocycles.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is indispensable for elucidating the mechanisms of reactions involving oxetanes. For derivatives like this compound, which contain a tertiary alcohol, reactions can proceed via different pathways. Computational studies help to map out the potential energy surfaces for these transformations, identifying intermediates and calculating the energy barriers of transition states.

For instance, the acid-catalyzed ring-opening of 3-hydroxyoxetanes can proceed through an SN1-type mechanism. nih.gov Hammett analysis and control experiments have shown that the presence of an aromatic ring at the 3-position is crucial for this pathway. nih.gov Computational modeling can visualize the transition state, showing how charge is distributed and how bond breaking and formation occur. In other cases, such as the synthesis of oxetanes from alcohols, proposed mechanisms involve complex intermediates like radical cations, which are studied using computational models. nih.gov Theoretical calculations of the transition state can also explain why reactions of three-membered rings like oxirane are often faster than their four-membered oxetane analogues, despite similar strain energies, by revealing stabilizing or destabilizing electrostatic effects. dtic.mil

Density Functional Theory (DFT) Applications in Oxetane Chemistry

Density Functional Theory (DFT) is a versatile and widely used computational method in chemistry, providing a balance between accuracy and computational cost. rsc.orgyoutube.com In the study of oxetane derivatives, DFT is applied to a wide range of problems. researchgate.net

Key Applications of DFT in Oxetane Chemistry:

Geometry Optimization: DFT calculations are used to find the most stable three-dimensional structure of molecules like this compound, predicting bond lengths and angles with high accuracy. nih.gov

Electronic Properties: DFT is used to calculate the distribution of electrons within the molecule. This includes analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and electronic transitions. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps, generated via DFT, visualize the electrostatic potential on the molecule's surface. researchgate.netnih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions like hydrogen bonding, which is particularly relevant for the hydroxyl and ether groups in this compound. nih.gov

Reaction Pathways: DFT is employed to model reaction mechanisms, calculating the energies of reactants, products, intermediates, and transition states to determine the favorability and kinetics of a reaction. rsc.org

For example, DFT has been used to study the effects of oxygen-containing functional groups on the adsorption of oxygen on carbonaceous surfaces, where the formation of four-membered ring structures was observed. nih.gov

Molecular Dynamics Simulations and Conformational Preferences

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how molecules like this compound move, vibrate, and change conformation in different environments (e.g., in solution).

MD studies are particularly useful for understanding the conformational preferences of flexible molecules. nih.gov For oxetane derivatives, MD can be used to:

Explore the puckering dynamics of the four-membered ring.

Analyze the rotational preferences (rotamers) of the bulky benzyloxy and phenyl substituents.

Investigate the role of intramolecular hydrogen bonding between the hydroxyl group and the ether oxygens. nih.gov

Simulate how the molecule interacts with solvent molecules.

Oxetane Scaffolds As Advanced Building Blocks in Organic Synthesis

Design and Synthesis of Complex Molecular Architectures Incorporating the Oxetane (B1205548) Motif

The design of complex molecules featuring the 3-(2-(benzyloxy)phenyl)oxetan-3-ol scaffold is driven by the desire to introduce specific conformational constraints and to modulate properties such as solubility and metabolic stability. magtech.com.cnresearchgate.net The synthesis of such architectures relies on the availability of versatile building blocks, with 3-substituted oxetanes being of particular interest as their introduction does not create a new stereocenter. researchgate.netcapes.gov.br

The synthesis of 3-aryl-oxetan-3-ols, including the title compound, can be achieved through several established synthetic routes. A common and effective method involves the addition of an organometallic reagent to oxetan-3-one. nih.govnih.gov For the synthesis of this compound, this would typically involve the Grignard reagent derived from 2-benzyloxybromobenzene or the corresponding organolithium species. The reaction of this organometallic compound with oxetan-3-one would yield the desired tertiary alcohol. nih.gov

Alternative synthetic strategies include intramolecular cyclization reactions. magtech.com.cnacs.org For instance, a suitably substituted 1,3-diol precursor can undergo a Williamson etherification to form the oxetane ring. acs.org More recent methods have focused on the direct C-H functionalization of alcohols to construct the oxetane ring, offering a more atom-economical approach. acs.orgnih.gov

The resulting this compound can then be incorporated into larger, more complex molecules. The hydroxyl group provides a handle for further functionalization, such as etherification, esterification, or displacement reactions, allowing for the covalent linkage of this oxetane-containing building block to other molecular fragments. nih.govacs.org

Table 1: Key Synthetic Approaches to 3-Aryl-Oxetan-3-ols

| Method | Description | Key Reagents | Reference(s) |

| Organometallic Addition | Addition of a Grignard or organolithium reagent to oxetan-3-one. | Arylmagnesium halide, Aryllithium, Oxetan-3-one | nih.govnih.gov |

| Intramolecular Cyclization | Williamson etherification of a 1,3-diol precursor. | Base (e.g., NaH) | acs.org |

| C-H Functionalization | Direct oxidative cyclization of alcohols. | Photoredox catalysts | acs.orgnih.gov |

| Paternò-Büchi Reaction | [2+2] photocycloaddition of an alkene with a carbonyl compound. | UV light | beilstein-journals.orgorganic-chemistry.org |

Role of Oxetanes in Creating Three-Dimensional Molecular Frameworks

The incorporation of the oxetane ring from this compound into a larger molecule has a profound impact on its three-dimensional structure. The four-membered ring is not planar but exists in a puckered conformation. mdpi.comillinois.edu The degree of puckering is influenced by the substituents on the ring. illinois.edu In the case of a 3,3-disubstituted oxetane, such as a derivative of this compound, the steric bulk of the substituents forces a more pronounced puckered conformation, leading to a distinct spatial arrangement of the attached groups. illinois.edu

This inherent three-dimensionality is a key feature that medicinal chemists exploit to explore new chemical space and to improve the properties of drug candidates. nih.govacs.org By replacing more flexible or planar moieties, such as a gem-dimethyl or carbonyl group, with a rigid oxetane scaffold, it is possible to lock the conformation of a molecule. magtech.com.cnillinois.edu This conformational restriction can lead to enhanced binding affinity and selectivity for a biological target. acs.org

Table 2: Influence of the Oxetane Motif on Molecular Properties

| Property | Effect of Oxetane Incorporation | Rationale | Reference(s) |

| Molecular Shape | Increased three-dimensionality and rigidity. | Puckered conformation of the four-membered ring. | illinois.edunih.govacs.org |

| Solubility | Generally increased aqueous solubility. | Introduction of a polar ether oxygen and disruption of crystal packing. | nih.govnih.gov |

| Metabolic Stability | Often enhanced compared to gem-dimethyl or carbonyl groups. | The oxetane ring can block sites of metabolism. | acs.orgnih.gov |

| Lipophilicity (LogP) | Generally decreased. | The polar nature of the oxetane ring reduces lipophilicity. | nih.govnih.gov |

| Conformational Preference | Can lock the conformation of a molecule. | The rigid scaffold restricts bond rotation. | mdpi.comillinois.edu |

Development of New Oxetane-Containing Reagents and Synthetic Intermediates

While this compound can be directly incorporated into larger molecules, it also serves as a precursor for the development of other novel oxetane-containing reagents and synthetic intermediates. The reactivity of the tertiary hydroxyl group can be exploited to generate a variety of derivatives with tailored reactivity.

For example, activation of the hydroxyl group, followed by elimination, can lead to the formation of a 3-(2-(benzyloxy)phenyl)oxet-2-ene, a reactive enol ether. Alternatively, conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, would furnish a reactive electrophilic intermediate. This intermediate could then be subjected to nucleophilic substitution reactions to introduce a wide range of functional groups at the 3-position. lookchem.com

Recent research has also demonstrated that 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles under Brønsted acid catalysis, reacting with diols to form 1,4-dioxanes. acs.orgnih.gov This reactivity opens up new avenues for the synthesis of complex heterocyclic systems starting from readily available oxetane-3-ol precursors. The this compound, with its specific substitution pattern, could be a valuable substrate for exploring the scope and utility of such transformations.

Furthermore, the development of oxetane-based building blocks with diverse functionalities is an active area of research. For instance, the synthesis of 3-aminooxetanes and oxetane-3-carboxylic acids from oxetan-3-one provides access to a broader range of scaffolds for drug discovery. acs.orggoogle.com The title compound could potentially be converted into related amino or carboxylic acid derivatives, further expanding its utility as a versatile synthetic intermediate.

Chemical Space Exploration with Oxetane Scaffolds

The exploration of novel chemical space is a critical endeavor in the quest for new bioactive molecules. Oxetane scaffolds, such as this compound, play a significant role in this exploration by providing access to molecular architectures that are not readily accessible through traditional synthetic methods. mdpi.comnih.govnih.gov

The unique combination of properties offered by the oxetane ring—its three-dimensionality, polarity, and metabolic stability—allows for the creation of molecules with distinct profiles. nih.govnih.gov By systematically incorporating the this compound motif into different molecular frameworks, chemists can explore new regions of chemical space, potentially leading to the discovery of compounds with novel biological activities. mdpi.comnih.gov

The benzyloxyphenyl substituent adds another layer of complexity and potential for interaction. The aromatic ring can engage in π-stacking or other non-covalent interactions, while the benzyloxy group provides additional conformational flexibility and potential metabolic sites. This combination of a rigid oxetane core with a more flexible and functionalized side chain makes this compound an attractive building block for generating diverse and structurally complex compound libraries. nih.gov

The use of such building blocks is particularly valuable in fragment-based drug discovery and lead optimization, where the fine-tuning of physicochemical properties is crucial for success. nih.govacs.org The ability of the oxetane motif to modulate solubility, lipophilicity, and metabolic stability, while also imposing a defined three-dimensional structure, makes it a powerful tool for navigating the complexities of chemical space in the search for new therapeutic agents. nih.govnih.gov

Q & A

Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?

Q. What computational tools predict interactions with biological targets?

Q. How to address conflicting pKa values reported in literature?

- Methodology : Re-measure pKa using potentiometric titration under standardized conditions (e.g., 25°C, ionic strength 0.15 M). Compare results with computational predictions (e.g., ACD/Labs software) to identify outliers .

Data Contradiction Analysis

- Example : Conflicting solubility data may arise from polymorphic forms. Use X-ray crystallography to identify crystalline vs. amorphous states and differential scanning calorimetry (DSC) to assess thermal behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.